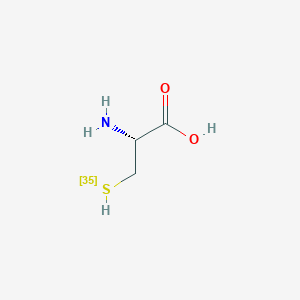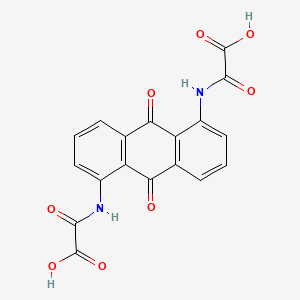![molecular formula C24H17N5O7 B13795935 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- CAS No. 69815-56-1](/img/structure/B13795935.png)
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methoxy-2-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with 3-nitroaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium nitrite for diazotization and various catalysts to facilitate the coupling and amidation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage typically yields aromatic amines, while oxidation can produce quinones and other oxidized derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- involves its interaction with molecular targets through its azo linkage and aromatic rings. These interactions can affect various biochemical pathways, making it a compound of interest in pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide
- 3-Hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide
Uniqueness
What sets 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- apart from similar compounds is its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both methoxy and nitro groups on the phenyl ring, along with the naphthalene backbone, provides unique properties that are exploited in various research and industrial applications.
Propriétés
Numéro CAS |
69815-56-1 |
|---|---|
Formule moléculaire |
C24H17N5O7 |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O7/c1-36-17-9-10-20(21(13-17)29(34)35)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31) |
Clé InChI |
MQAMWDWKDQDPIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)

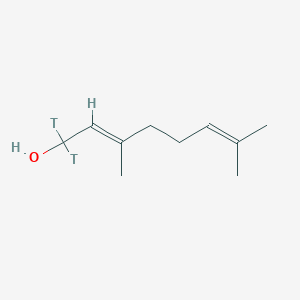
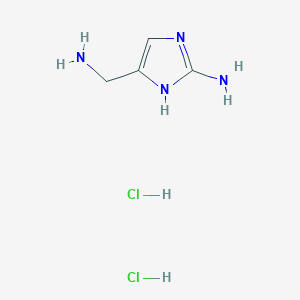

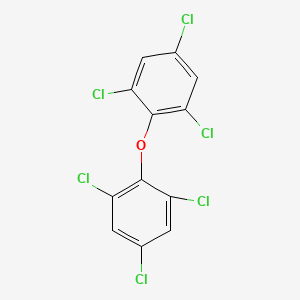
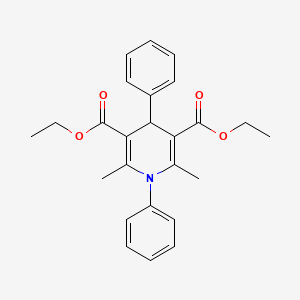

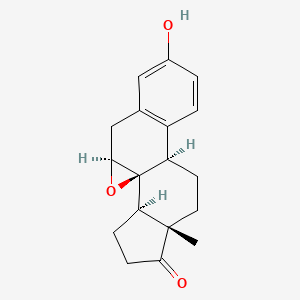
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
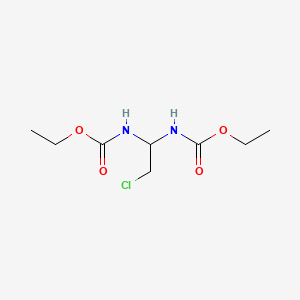
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
